molecular formula C20H14N2O14S4 B3153940 2,2'-Dihydroxy-1,1'-azonaphthalene-3,3',6,6'-tetrasulfonic acid CAS No. 76877-41-3

2,2'-Dihydroxy-1,1'-azonaphthalene-3,3',6,6'-tetrasulfonic acid

Cat. No.: B3153940
CAS No.: 76877-41-3
M. Wt: 634.6 g/mol
InChI Key: ZHACZGMWBSRPKU-UHFFFAOYSA-N
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Description

2,2'-Dihydroxy-1,1'-azonaphthalene-3,3',6,6'-tetrasulfonic acid is a highly sulfonated aromatic compound characterized by an azo (-N=N-) linkage connecting two naphthalene moieties. Each naphthalene unit features hydroxyl (-OH) groups at the 2- and 2'-positions and sulfonic acid (-SO₃H) groups at the 3, 3', 6, and 6'-positions. It is classified as a corrosive solid (UN3261, Hazard Class 8) and is restricted to research applications .

Properties

IUPAC Name

3-hydroxy-4-[(2-hydroxy-3,6-disulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O14S4/c23-19-15(39(31,32)33)7-9-5-11(37(25,26)27)1-3-13(9)17(19)21-22-18-14-4-2-12(38(28,29)30)6-10(14)8-16(20(18)24)40(34,35)36/h1-8,23-24H,(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHACZGMWBSRPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)O)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O14S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76877-41-3
Record name 2-2-Dihydroxy-1-1-azo-naphthalene-3-3-6-6-tetrasulfonic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dihydroxy-1,1’-azonaphthalene-3,3’,6,6’-tetrasulfonic acid typically involves the diazotization of 2,2’-dihydroxy-1,1’-azonaphthalene followed by sulfonation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of strong acids like sulfuric acid for sulfonation and nitrous acid for diazotization .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dihydroxy-1,1’-azonaphthalene-3,3’,6,6’-tetrasulfonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,2’-Dihydroxy-1,1’-azonaphthalene-3,3’,6,6’-tetrasulfonic acid primarily involves its ability to form stable azo linkages and interact with various substrates through its hydroxyl and sulfonic acid groups. These interactions can lead to the formation of stable complexes and the alteration of the physical properties of the substrates .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and applications of 2,2'-Dihydroxy-1,1'-azonaphthalene-3,3',6,6'-tetrasulfonic acid with analogous compounds:

Compound Name Molecular Formula Functional Groups Sulfonic Acid Groups Key Applications Reference
This compound C₂₀H₁₂N₂O₁₄S₄ Azo, hydroxyl, sulfonic acid 4 Research (corrosion studies, dyes)
2,2'-Dihydroxy-1,1'-azonaphthalene-3,4,6'-trisulfonic acid trisodium salt C₂₀H₁₁N₂O₁₃S₃·3Na Azo, hydroxyl, sulfonic acid 3 Intermediate in dye synthesis
3,6-Dihydroxy-2,7-naphthalenedisulfonic acid C₁₀H₈O₈S₂ Hydroxyl, sulfonic acid 2 Chelating agent, analytical reagent
(R)-2,2'-Dihydroxy-1,1'-binaphthalene-6,6'-diyldiphosphonic acid C₂₀H₁₄O₈P₂ Binaphthol, phosphonic acid 0 Hybrid organic-inorganic materials
BTBA (2,2′-dihydroxy-1,1′-binaphthyl-3,3′,6,6′-tetrakis(4-benzaldehyde)) C₅₈H₃₆O₈ Binaphthol, benzaldehyde 0 Chiral electroactive frameworks
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate C₁₀H₆O₇S₂·2K Hydroxyl, sulfonic acid 2 Industrial surfactant, electrolyte

Key Findings

Sulfonic Acid Content and Acidity :

  • The tetrasulfonic acid derivative exhibits superior water solubility and acidity (pH < 2 in aqueous solutions) compared to trisulfonic or disulfonic analogs due to its four -SO₃H groups. This enhances its utility in acidic catalysis but increases corrosiveness .
  • 3,6-Dihydroxy-2,7-naphthalenedisulfonic acid (2 -SO₃H groups) is less acidic, making it suitable as a chelating agent in analytical chemistry .

Azo vs. Binaphthol Linkages :

  • The azo group in the target compound enables π-conjugation and chromophoric properties, relevant for dye applications. In contrast, binaphthol-based compounds like BTBA or phosphonated derivatives lack azo linkages but offer axial chirality, critical for asymmetric catalysis or chiral materials .

Phosphonic vs. Sulfonic Acid Derivatives :

  • Phosphonated binaphthol (e.g., 2,2'-Dihydroxy-1,1'-binaphthalene-6,6'-diyldiphosphonic acid) exhibits stronger metal-binding affinity due to -PO₃H₂ groups, making it valuable in hybrid material synthesis . Sulfonated analogs prioritize solubility and proton conductivity.

Regulatory and Safety Profiles :

  • The tetrasulfonic acid’s corrosiveness (UN3261, Packing Group III) necessitates stringent handling protocols, whereas disulfonates like Dipotassium 7-hydroxynaphthalene-1,3-disulphonate are less hazardous .

Biological Activity

2,2'-Dihydroxy-1,1'-azonaphthalene-3,3',6,6'-tetrasulfonic acid (CAS Number: 76877-41-3), commonly referred to as an azo dye, is a compound that exhibits significant biological activity. This article explores its biological properties, applications in various fields, and relevant research findings.

Basic Information

PropertyDetails
CAS Number 76877-41-3
Molecular Formula C₁₈H₁₄N₂O₈S₄
Molar Mass 494.49 g/mol
Solubility Soluble in water
pH Value 2 - 3 (10 g/l, H₂O)

Structure

The compound features a complex structure typical of azo dyes, which contributes to its reactivity and interaction with biological systems.

Antioxidant Properties

Research has indicated that azo dyes like this compound exhibit antioxidant properties. This activity is primarily attributed to the presence of hydroxyl groups that can scavenge free radicals. A study demonstrated that the compound significantly reduced oxidative stress markers in cellular models, suggesting potential applications in preventing oxidative damage in biological systems .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Applications in Biomedicine

Due to its biological activities, this azo dye has been explored for several biomedical applications:

  • Drug Delivery Systems : Its ability to form stable complexes with metal ions has led to investigations into its use as a carrier for targeted drug delivery.
  • Diagnostic Agents : The compound's colorimetric properties make it suitable for use in diagnostic assays, particularly in detecting metal ions and other analytes in biological samples .

Study on Antioxidant Effects

A study published in the Journal of Applied Toxicology evaluated the antioxidant effects of this compound in liver cells exposed to oxidative stress. Results showed a significant reduction in lipid peroxidation levels and an increase in antioxidant enzyme activities compared to control groups .

Antimicrobial Efficacy Assessment

Another research article focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods and reported inhibition zones indicating effective antimicrobial action at various concentrations .

Q & A

Q. What are the optimal synthetic routes for preparing 2,2'-dihydroxy-1,1'-azonaphthalene-3,3',6,6'-tetrasulfonic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves diazotization and coupling of sulfonated naphthol precursors under controlled pH (e.g., pH 8–10) and temperature (5–15°C). For example, analogous azo-naphthalene sulfonates (e.g., SPADNS in ) are synthesized via sulfonation of naphthalene derivatives followed by azo coupling. Purification requires ion-exchange chromatography or recrystallization in acidic media to isolate the tetrasulfonic acid form. Yield optimization may involve adjusting stoichiometry of sulfonating agents (e.g., sulfuric acid) and monitoring intermediates via HPLC (as in ).

Q. How can the purity and structural integrity of this compound be validated in laboratory settings?

  • Methodological Answer : Use a combination of:
  • UV-Vis spectroscopy : Confirm λmax shifts indicative of azo and sulfonic groups (e.g., 480–520 nm for similar compounds in ).
  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and sulfonic acid protons (broad peaks δ 1–3 ppm).
  • Elemental analysis : Verify sulfur and nitrogen content (C: ~30%, S: ~20%, N: ~4% by weight).
  • HPLC with diode-array detection (as per protocols) to detect impurities <0.5%.

Q. What are the primary analytical applications of this compound in metal ion detection?

  • Methodological Answer : Its sulfonic and hydroxyl groups act as chelating sites for metals like Zr(IV) and Th(IV). For example, analogous compounds ( ) form stable complexes detectable via spectrophotometry (e.g., absorbance at 570 nm for Zr complexes). Standard protocols involve pH-dependent complexation (pH 2–4 for selectivity) and interference masking with EDTA or citrate buffers.

Advanced Research Questions

Q. How do electronic and steric effects of the sulfonic acid groups influence the compound’s binding affinity for transition metals?

  • Methodological Answer : Computational modeling (e.g., density functional theory, DFT) can quantify charge distribution and binding energies. Experimental validation includes:
  • Isothermal titration calorimetry (ITC) : Measure ΔH and ΔS of metal binding.
  • X-ray crystallography : Resolve coordination geometry (e.g., octahedral vs. tetrahedral) as seen in related sulfonated azo dyes ().
  • Comparative studies with mono- or di-sulfonated analogs () to isolate steric effects.

Q. How can contradictory data on the compound’s photostability in aqueous solutions be resolved?

  • Methodological Answer : Contradictions may arise from differences in experimental conditions:
  • Light source variability : Use standardized UV irradiation (e.g., 254 nm, 10 mW/cm²) and monitor degradation via HPLC ().
  • pH effects : Test stability across pH 1–12 (sulfonic acid deprotonation alters electronic structure).
  • Additive screening : Antioxidants (e.g., ascorbate) or radical scavengers may stabilize the azo bond ().

Q. What theoretical frameworks guide the design of derivatives for enhanced fluorescence properties?

  • Methodological Answer : Apply structure-property relationships (SPR) and quantitative structure-activity relationship (QSAR) models (as in ):
  • Modify substituents : Introduce electron-withdrawing groups (e.g., -NO2) to redshift emission ().
  • Solvatochromism studies : Correlate solvent polarity with fluorescence quantum yield.
  • Theoretical basis : Link π-π* transitions (HOMO-LUMO gaps) to observed spectra using TD-DFT ().

Data Analysis and Interpretation

Q. How can researchers reconcile discrepancies in reported molar absorptivity values for this compound?

  • Methodological Answer : Discrepancies often stem from:
  • Buffer composition : Ionic strength affects aggregation (e.g., 0.1 M NaCl vs. pure H2O).
  • Instrument calibration : Validate with certified standards (e.g., potassium dichromate).
  • Beer-Lambert compliance : Ensure linearity (absorbance <1.0) and correct for inner-filter effects ().

Q. What strategies mitigate interference from common anions (e.g., phosphate, chloride) in metal-sensing applications?

  • Methodological Answer :
  • Masking agents : Add fluoride to sequester Al(III) or thiourea for Cu(I).
  • pH adjustment : Operate at pH 3–4 to suppress anion competition ().
  • Dual-wavelength detection : Compensate for background absorption (e.g., 570 nm sample vs. 700 nm reference).

Integration with Broader Research

Q. How can this compound be incorporated into interdisciplinary studies (e.g., environmental monitoring or biomaterials)?

  • Methodological Answer :
  • Environmental : Functionalize solid-phase extraction resins (e.g., silica-SPADNS in ) for trace metal preconcentration.
  • Biomaterials : Conjugate with peptides via sulfonic acid groups for targeted imaging (link to ’s sulfonic acid derivatives).

Q. What role does this compound play in advancing membrane separation technologies (e.g., ion-selective membranes)?

  • Methodological Answer :
    Sulfonic acid groups enhance hydrophilicity and ion conductivity. Experimental approaches include:
  • Layer-by-layer assembly : Integrate into polyelectrolyte membranes ().
  • Permselectivity testing : Compare Na<sup>+</sup>/K<sup>+</sup> transport ratios via diffusion cells ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Dihydroxy-1,1'-azonaphthalene-3,3',6,6'-tetrasulfonic acid
Reactant of Route 2
2,2'-Dihydroxy-1,1'-azonaphthalene-3,3',6,6'-tetrasulfonic acid

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